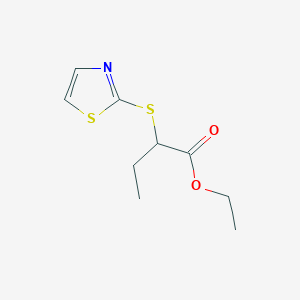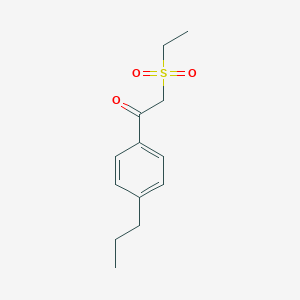
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has a sulfonylmethyl group attached to the cyclohexyl ring, and a cyano group at the 2-position of the pyridine ring. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonylmethyl group present in the compound is believed to play a crucial role in its inhibitory activity, by forming covalent bonds with the target enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-diabetic properties, making it a potential candidate for the treatment of these conditions. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile in lab experiments is its potent inhibitory activity against target enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions that can be explored with regards to the use of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, this compound can be used as a tool for studying the role of target enzymes in various biological processes, which may lead to the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile involves a multi-step process. The first step involves the reaction of 2-cyanopyridine with cyclohexylmagnesium bromide to obtain 2-cyclohexylpyridine-2-carbonitrile. This compound is then reacted with sodium hydride and sulfonyl chloride to obtain 4-(Cyclohexylsulfonyl)pyridine-2-carbonitrile. Finally, the sulfonyl group is reduced using sodium borohydride to obtain the desired product, this compound.
Scientific Research Applications
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein tyrosine phosphatases and dipeptidyl peptidase-4. These enzymes play crucial roles in various biological processes, making them attractive targets for drug development.
properties
IUPAC Name |
4-(cyclohexylsulfonylmethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-9-12-8-11(6-7-15-12)10-18(16,17)13-4-2-1-3-5-13/h6-8,13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTZVRLCGLSNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
